(6-(Cyclohexylthio)-4-methylpyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Cyclohexylthio)-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a cyclohexylthio group, a methyl group, and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Cyclohexylthio)-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(6-(Cyclohexylthio)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(6-(Cyclohexylthio)-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (6-(Cyclohexylthio)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpyridin-3-yl)(phenyl)methanone: Lacks the cyclohexylthio group, which may result in different chemical and biological properties.
(6-(Cyclohexylthio)-4-methylpyridin-3-yl)(phenyl)methanol:
(6-(Cyclohexylthio)-4-methylpyridin-3-yl)(phenyl)ethanone: The methanone group is replaced with an ethanone group, which may affect its chemical behavior.
Uniqueness
The presence of the cyclohexylthio group in (6-(Cyclohexylthio)-4-methylpyridin-3-yl)(phenyl)methanone imparts unique steric and electronic properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C19H21NOS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(6-cyclohexylsulfanyl-4-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C19H21NOS/c1-14-12-18(22-16-10-6-3-7-11-16)20-13-17(14)19(21)15-8-4-2-5-9-15/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3 |
InChI Key |
AMMFDUVAUFJAID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)SC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.